1-[4-(2-Cyanophenoxy)phenyl]-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea
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Overview
Description
1-[4-(2-Cyanophenoxy)phenyl]-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is a synthetic organic compound that belongs to the class of disubstituted ureas. This compound features a unique structure combining a phenyl group, a cyanophenoxy group, and a bicyclic oxabicycloheptane moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Cyanophenoxy)phenyl]-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea typically involves the reaction of an isocyanate with an amine. One common method is the reaction of (S)-(-)-1-isocyanato-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one with 4-(2-cyanophenoxy)aniline . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Cyanophenoxy)phenyl]-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
1-[4-(2-Cyanophenoxy)phenyl]-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Cyanophenoxy)phenyl]-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(4-fluorophenyl)urea
- 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(4-chlorophenyl)urea
- 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(4-bromophenyl)urea
Uniqueness
1-[4-(2-Cyanophenoxy)phenyl]-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-(2-cyanophenoxy)phenyl]-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-12-13-3-1-2-4-18(13)25-15-7-5-14(6-8-15)22-20(24)23-17-11-16-9-10-19(17)26-16/h1-8,16-17,19H,9-11H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJFJQGVIOUEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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